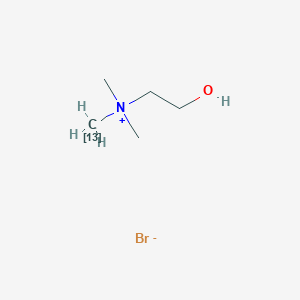![molecular formula C12H19ClN6S2 B13351211 (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve heating the reagent mixture in a suitable solvent such as benzene or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using multistage reactors. For example, a three-reactor system can be employed where the initial reaction forms an intermediate, which is then dehydrated and cyclized to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Thiabendazole: Another anthelmintic with a thiazole ring, used to treat parasitic worm infections.
WAY-181187: An anxiolytic agent with an imidazo[2,1-b]thiazole core.
Uniqueness
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its biological activity and specificity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H19ClN6S2 |
|---|---|
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/2C6H9N3S.ClH/c2*7-3-5-4-9-1-2-10-6(9)8-5;/h2*4H,1-3,7H2;1H |
Clé InChI |
MQHYBQMBAWYKLO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=NC(=CN21)CN.C1CSC2=NC(=CN21)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)


![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)



![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
